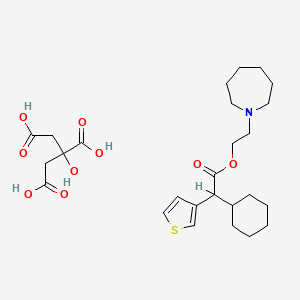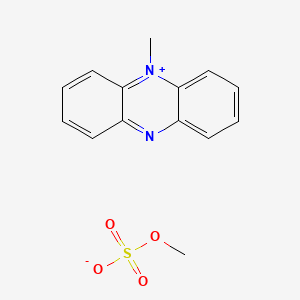
吩嗪甲磺酸盐
描述
Phenazine methosulfate (PMS) is an electron acceptor and carrier in enzyme systems . It is used in assays as an electron carrier between enzymes and oxygen, cytochrome c, indophenols, or tetrazolium salts . The oxidized form of PMS is yellow, and the reduced form is colorless .
Synthesis Analysis
Phenazines are heterocyclic compounds produced as secondary metabolites by bacteria . More than 100 different phenazine structural derivatives have been identified in nature, and over 6,000 compounds that contain phenazine as a central moiety have been synthesized .
Molecular Structure Analysis
The molecular formula of PMS is C14H14N2O4S, and its molecular weight is 306.34 . The difference in molar extinction coefficients between oxidized and reduced PMS is 25,000 .
Chemical Reactions Analysis
PMS is reduced non-enzymatically by NADH and NADPH . It also reacts with sulfhydryl groups, including those of enzymes .
Physical And Chemical Properties Analysis
PMS is soluble in water (approximately 200 mg/ml) . Its melting point is 158-160 °C . The oxidized form of PMS is yellow, and the reduced form is colorless .
科学研究应用
Apoptotic Elimination of Malignant Cells
Phenazine methosulfate (PMS) has been explored for its potential in the apoptotic elimination of cancer cells , particularly malignant melanoma cells. It induces lethal oxidative and mitochondriotoxic stress, leading to cell death . PMS’s ability to generate superoxide radicals and deplete glutathione is crucial in this process, making it a candidate for chemotherapeutic applications.
Electron Transfer Reactant in Biochemical Assays
PMS is widely used as an electron transfer reactant in biochemical assays. It couples NAD(P)H generation to the reduction of tetrazolium salts, which is a fundamental process in cell viability assays .
Redox Cycling and Superoxide Generation
The compound is capable of redox cycling, which is used to generate superoxide radicals. This property is utilized in studies investigating the generation of reactive oxygen species and their effects on cells .
Mitochondriotoxicity Studies
PMS can induce mitochondriotoxicity, evidenced by diminished transmembrane potential and oxygen consumption rate. This makes it valuable for research into mitochondrial function and dysfunction , providing insights into diseases related to mitochondrial damage .
Bacterial Behavior and Ecological Fitness
In bacteria, PMS-related compounds play roles in electron shuttling, cellular redox state modification, and gene expression regulation. These functions impact bacterial behavior in the environment and are significant in biotechnological processes .
Antibiotic Properties and Virulence in Bacteria
Phenazines, including PMS, exhibit broad-spectrum antibiotic properties and are involved in the virulence of certain bacteria. This makes them subjects of interest in the development of new antibacterial strategies .
Enzyme Assays and Redox Buffering
PMS is used in enzyme assays as an electron-transfer catalyst and as a redox buffer in potentiometric titrations of protein-bound oxidation-reduction cofactors .
Photosynthetic Experiments
In photosynthetic research, the reduced form of PMS is used as an electron donor. This application is crucial in understanding the electron transfer processes in photosynthesis .
作用机制
Target of Action
Phenazine Methosulfate (PMS) primarily targets the electron transfer process in biochemical reactions . It acts as an electron acceptor and is reduced non-enzymatically by nicotinamide adenine dinucleotide (NADH) and nicotinamide adenine dinucleotide phosphate (NADPH) .
Mode of Action
PMS interacts with its targets (NADH and NADPH) through redox reactions . Under anaerobic conditions, NADH reduces PMS to 5,10-dihydro-5-methylphenazine . When oxygen is present, it reacts with 5,10-dihydro-5-methylphenazine to form PMS .
Biochemical Pathways
PMS affects the electron transfer pathways in biochemical reactions . It serves as an electron carrier between enzymes and oxygen, cytochrome c, indophenols, or tetrazolium salts . It is also used in the study of photophosphorylation, redox reactions involving the mitochondrial electron transport chain, and other biological systems .
Pharmacokinetics
It is known that pms is soluble in water , which could impact its bioavailability. More research is needed to fully understand the pharmacokinetics of PMS.
Result of Action
The molecular and cellular effects of PMS’s action are primarily related to its role in electron transfer . By accepting and donating electrons, PMS facilitates various biochemical reactions.
Action Environment
The action of PMS can be influenced by environmental factors. For instance, PMS is photosensitive , meaning its activity can be affected by light exposure. It is also sensitive to oxygen, as oxygen can oxidize the reduced form of PMS . Therefore, the action, efficacy, and stability of PMS can vary depending on the environmental conditions, including light and oxygen levels .
安全和危害
未来方向
Phenazines, including PMS, are of significant interest because of their potential impact on bacterial interactions and biotechnological processes . They have been researched longer than most other bacterial secondary metabolites . Future research directions are discussed in terms of designing cells that function purely in the photosynthetic or photochemical modes .
属性
IUPAC Name |
5-methylphenazin-5-ium;methyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N2.CH4O4S/c1-15-12-8-4-2-6-10(12)14-11-7-3-5-9-13(11)15;1-5-6(2,3)4/h2-9H,1H3;1H3,(H,2,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGJTUSBYWCRBK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C2C=CC=CC2=NC3=CC=CC=C31.COS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059783 | |
| Record name | Phenazinium, 5-methyl-, methyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow to brown solid; [Merck Index] Yellow crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | N-Methylphenazonium methosulfate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15614 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Phenazine methosulfate | |
CAS RN |
299-11-6 | |
| Record name | Phenazine methosulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=299-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methylphenazonium methosulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000299116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenazine methosulfate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34661 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenazinium, 5-methyl-, methyl sulfate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenazinium, 5-methyl-, methyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methylphenazinium methyl sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.521 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYLPHENAZONIUM METHOSULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3GYQ3401Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Phenazine methosulfate (PMS) primarily acts as an artificial electron carrier in biological redox systems. It interacts with a variety of enzymes, particularly NAD(P)-dependent dehydrogenases, by accepting electrons from the reduced coenzyme NAD(P)H. [, , ] This electron transfer allows the reaction to proceed in the absence of natural electron acceptors like cytochromes. The reduced PMS can then transfer electrons to various artificial electron acceptors like tetrazolium salts, leading to their reduction and often a color change used for detection in assays. [, , ] This property makes PMS a valuable tool in studying dehydrogenase activity and related metabolic pathways. [, , , ]
ANone: Phenazine Methosulfate has the following characteristics:
- Spectroscopic Data: While specific spectroscopic data isn't extensively detailed in the provided research, PMS is known for its characteristic deep red color upon reduction, which is often utilized in spectrophotometric assays. [, ]
- Light Sensitivity: PMS is sensitive to light and should be stored and handled in the dark to prevent degradation. []
- pH Sensitivity: The optimal pH for PMS activity can vary depending on the specific enzyme system and reaction conditions being studied. [, ]
- Oxygen Interference: Oxygen can interfere with tetrazolium salt reduction in assays using PMS, highlighting the importance of controlling oxygen levels for accurate results. []
ANone: PMS is not a catalyst itself but facilitates enzymatic reactions as an artificial electron carrier. Its applications stem from this property:
- Enzyme Assays: PMS is extensively used in spectrophotometric assays for NAD(P)-dependent dehydrogenases. [, , ] By accepting electrons from NAD(P)H and transferring them to a detectable acceptor like a tetrazolium salt, PMS enables the quantification of enzyme activity. [, ]
- Histochemical Staining: PMS is employed in histochemical staining to visualize the activity and localization of dehydrogenases in tissue sections. [, , ] The choice of electron acceptor, often a tetrazolium salt, influences the staining pattern and should be carefully considered. []
ANone: While the provided research focuses on the application of PMS, it doesn't directly investigate structure-activity relationships. Exploring structural analogs of PMS could be beneficial in understanding the features essential for its electron carrier function and potentially discovering compounds with improved properties like enhanced stability or altered redox potential.
ANone: PMS is generally stable when stored properly, but its formulation can impact its performance in assays. Researchers should be aware of potential issues:
ANone: The provided research primarily focuses on the use of PMS as a tool in biochemical and histochemical studies. It doesn't provide information regarding its pharmaceutical properties, safety, environmental impact, or other aspects related to its potential use as a therapeutic agent.
A: PMS has been a valuable tool in biochemistry for several decades. Early research, dating back to the mid-20th century, highlighted its ability to act as an electron carrier in enzymatic reactions. [, ] Over time, PMS has become a mainstay in studying dehydrogenase activity and has found widespread use in various fields, including enzymology, cell biology, and histochemistry. Its role in facilitating the reduction of tetrazolium salts, leading to detectable color changes, has been instrumental in developing numerous assays and staining techniques. [, , ]
ANone: PMS research has benefited from, and contributed to, various disciplines:
- Biochemistry and Enzymology: PMS has been crucial in characterizing the activity, kinetics, and mechanisms of NAD(P)-dependent dehydrogenases. [, , , , , , ]
- Cell Biology: PMS enables studying metabolic pathways and enzyme localization in cells, providing insights into cellular function and response to stimuli. [, , ]
- Histochemistry and Pathology: PMS-based staining techniques are vital for visualizing enzyme activity in tissue sections, aiding in disease diagnosis and understanding tissue organization. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-[[[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxy-2-octadecanoyloxy-propyl] octadecanoate](/img/structure/B1209145.png)


![1-(6-Bromo-1-phenyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)ethanone](/img/structure/B1209150.png)

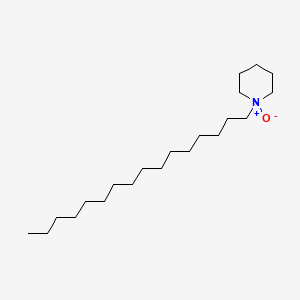
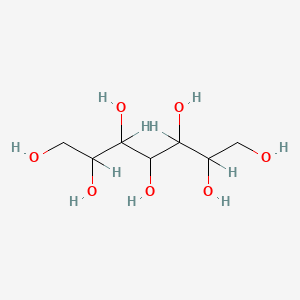

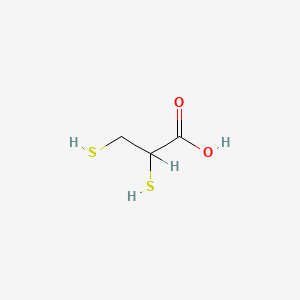


![2H-1,4-Benzothiazin-3(4H)-one, 2-[2-[3-[[2-(1,3-benzodioxol-5-yloxy)ethyl]methylamino]propoxy]-5-methoxyphenyl]-4-methyl-, (2R)-, (2E)-2-butenedioate (1:1) (9CI)](/img/structure/B1209166.png)
